molecular formula C14H17ClN2O5 B13987954 Diethyl acetamido(5-chloropyridin-2-yl)propanedioate CAS No. 67938-69-6

Diethyl acetamido(5-chloropyridin-2-yl)propanedioate

Cat. No.: B13987954
CAS No.: 67938-69-6
M. Wt: 328.75 g/mol
InChI Key: SEKIZJHHWJROER-UHFFFAOYSA-N
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Description

Diethyl acetamido(5-chloropyridin-2-yl)propanedioate is a chemical compound with the molecular formula C14H17ClN2O5 It is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom and an acetamido group, as well as a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl acetamido(5-chloropyridin-2-yl)propanedioate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl propanedioate (malonic ester) is converted into its enolate ion by reaction with sodium ethoxide in ethanol. The enolate ion then reacts with an alkyl halide, such as 5-chloro-2-pyridylmethyl chloride, to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar alkylation reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Diethyl acetamido(5-chloropyridin-2-yl)propanedioate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

    Decarboxylation: Under certain conditions, the compound can undergo decarboxylation to yield simpler products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.

    Decarboxylation: Heating the compound in the presence of a suitable catalyst can induce decarboxylation.

Major Products Formed

    Substitution Reactions: Products include substituted pyridine derivatives.

    Hydrolysis: Products include acetic acid and 5-chloropyridine-2-carboxylic acid.

    Decarboxylation: Products include simpler organic molecules such as acetamide and 5-chloropyridine.

Scientific Research Applications

Diethyl acetamido(5-chloropyridin-2-yl)propanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of diethyl acetamido(5-chloropyridin-2-yl)propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester with similar reactivity in alkylation reactions.

    Diethyl acetamidomalonate: A related compound with an acetamido group, used in similar synthetic applications.

    5-Chloropyridine-2-carboxylic acid: A simpler derivative of the pyridine ring, used in various chemical syntheses.

Uniqueness

Diethyl acetamido(5-chloropyridin-2-yl)propanedioate is unique due to its combination of functional groups, which confer specific reactivity and potential applications. Its structure allows for versatile chemical modifications and interactions with biological targets, making it valuable in research and industrial applications.

Properties

CAS No.

67938-69-6

Molecular Formula

C14H17ClN2O5

Molecular Weight

328.75 g/mol

IUPAC Name

diethyl 2-acetamido-2-(5-chloropyridin-2-yl)propanedioate

InChI

InChI=1S/C14H17ClN2O5/c1-4-21-12(19)14(17-9(3)18,13(20)22-5-2)11-7-6-10(15)8-16-11/h6-8H,4-5H2,1-3H3,(H,17,18)

InChI Key

SEKIZJHHWJROER-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=NC=C(C=C1)Cl)(C(=O)OCC)NC(=O)C

Origin of Product

United States

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